Cas no 83269-05-0 (ethyl [5-amino-3-(2-phenylethyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate)

ethyl [5-amino-3-(2-phenylethyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate structure
83269-05-0 structure
Product name:ethyl [5-amino-3-(2-phenylethyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate
CAS No:83269-05-0
MF:C18H21N5O2
MW:339.391643285751
CID:988684
PubChem ID:100445

ethyl [5-amino-3-(2-phenylethyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • ethyl [5-amino-3-(2-phenylethyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate
    • ethyl N-[5-amino-3-(2-phenylethyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate
    • 83269-05-0
    • SCHEMBL10886991
    • Carbamic acid,2-dihydro-3-(2-phenylethyl)pyrido[3,4-b]pyrazin-7-yl]-, ethyl ester
    • NSC 302060
    • Carbamic acid, (5-amino-1,2-dihydro-3-(2-phenylethyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
    • NSC-302060
    • CHEMBL172923
    • NSC302060
    • DTXSID90232237
    • Inchi: InChI=1S/C18H21N5O2/c1-2-25-18(24)23-15-10-14-16(17(19)22-15)21-13(11-20-14)9-8-12-6-4-3-5-7-12/h3-7,10,20H,2,8-9,11H2,1H3,(H3,19,22,23,24)
    • InChI Key: VIHLFVOGHVVYKC-UHFFFAOYSA-N
    • SMILES: CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)CCC3=CC=CC=C3)N

Computed Properties

  • Exact Mass: 339.16952493g/mol
  • Monoisotopic Mass: 339.16952493g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 102Ų

ethyl [5-amino-3-(2-phenylethyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate Related Literature

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